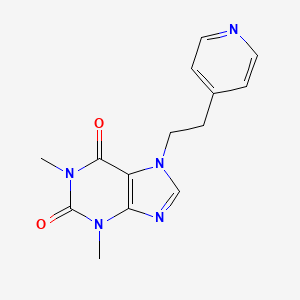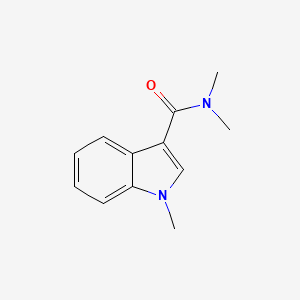
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by adenosine triphosphate (ATP) and play a crucial role in platelet activation and aggregation. MRS 2179 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
作用机制
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is a selective antagonist of P2Y1 receptors, which are expressed on the surface of platelets, endothelial cells, and other cell types. P2Y1 receptors are activated by ATP released from damaged cells, leading to platelet activation and aggregation. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 binds to the P2Y1 receptor and prevents the binding of ATP, thereby inhibiting platelet activation and aggregation.
Biochemical and Physiological Effects
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and neuroprotection. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has also been shown to reduce inflammation and oxidative stress in animal models of stroke.
实验室实验的优点和局限性
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has several advantages for lab experiments, including its high selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, one limitation of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for research on 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 and P2Y1 receptors. One area of interest is the role of P2Y1 receptors in cancer, as these receptors have been shown to be overexpressed in several types of cancer cells. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 may have potential as a cancer therapy by inhibiting the growth and metastasis of cancer cells. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179. Finally, further studies are needed to elucidate the precise mechanisms by which 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 exerts its neuroprotective effects in animal models of stroke.
合成方法
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can be synthesized by several methods, including the reaction of 2,6-dioxopurine with 2-bromoethylpyridine, followed by alkylation with dimethyl sulfate. Another method involves the reaction of 2,6-dioxopurine with 2-chloroethylpyridine, followed by alkylation with dimethylamine.
科学研究应用
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. For example, studies have shown that 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, and reduce thrombus formation in animal models of thrombosis. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has also been shown to have neuroprotective effects in animal models of stroke, possibly by reducing inflammation and oxidative stress.
属性
IUPAC Name |
1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQRQPBQAGWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)




![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)


![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


